![molecular formula C16H16ClN5O3S B078658 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride CAS No. 14970-38-8](/img/structure/B78658.png)
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellowish powder that is soluble in water and organic solvents. MTT is widely used in cell viability assays to determine the number of viable cells in a given sample.
作用機序
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the presence of NAD(P)H and succinate dehydrogenase. The formazan product is insoluble in water and organic solvents, and it accumulates in the mitochondria of viable cells.
生化学的および生理学的効果
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is not known to have any significant biochemical or physiological effects on cells. It is simply used as a tool to determine the number of viable cells in a given sample.
実験室実験の利点と制限
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride has several advantages as a cell viability assay. It is simple to use, inexpensive, and provides a rapid and accurate measurement of cell viability. However, there are also some limitations to using 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride. It is not suitable for use with all cell types, and it can be affected by various factors such as pH, temperature, and the presence of certain compounds.
将来の方向性
There are several future directions for the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in scientific research. One area of interest is the development of new 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride derivatives that can be used for more specific applications. Another area of interest is the development of new assays that can be used in combination with 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to provide more comprehensive information about cell viability. Additionally, there is ongoing research into the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in the development of new cancer therapies and the study of mitochondrial function in disease states.
合成法
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is synthesized by the reaction of 3-methylbenzothiazolium iodide with 3-methyl-3-(4-nitrophenyl)triazen-1-amine in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to yield 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride as a yellowish powder.
科学的研究の応用
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a given sample. This is done by adding 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to the sample, which is then converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the purple color is proportional to the number of viable cells in the sample.
特性
CAS番号 |
14970-38-8 |
|---|---|
製品名 |
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride |
分子式 |
C16H16ClN5O3S |
分子量 |
393.8 g/mol |
IUPAC名 |
N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;chloride |
InChI |
InChI=1S/C16H16N5O3S.ClH/c1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChIキー |
ULJTXYUETZXPSS-UHFFFAOYSA-M |
異性体SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
正規SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
その他のCAS番号 |
89923-56-8 14970-38-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



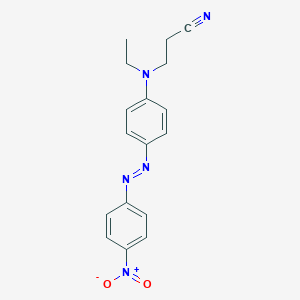
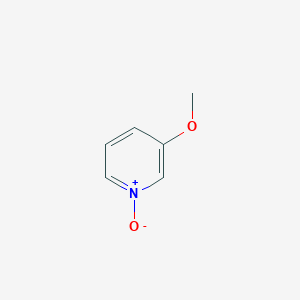
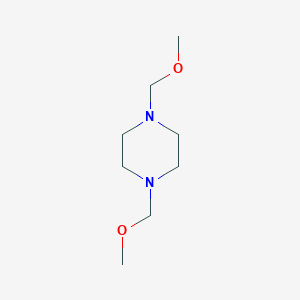
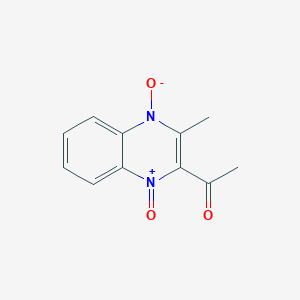
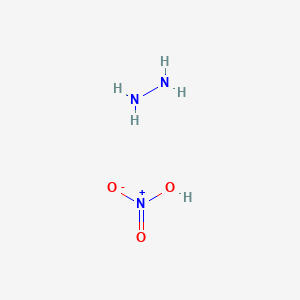
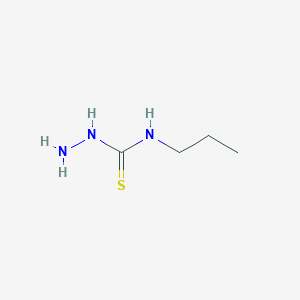
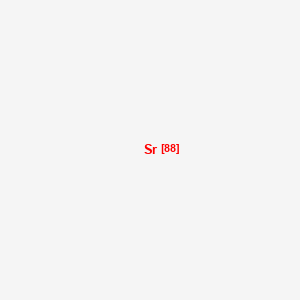
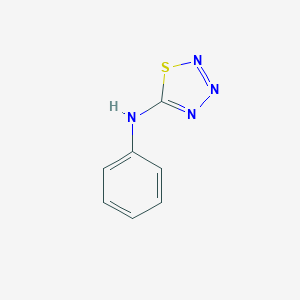
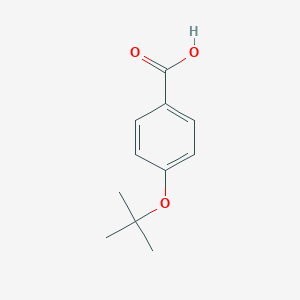
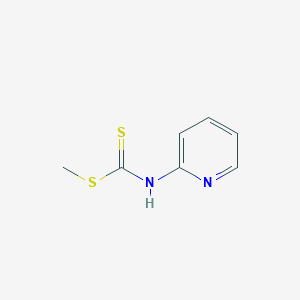

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
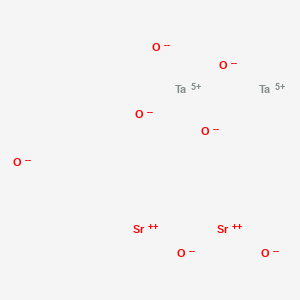
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)